![molecular formula C20H23NO3S B12601059 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine CAS No. 916976-43-7](/img/structure/B12601059.png)
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a methoxyphenyl-phenylmethylidene moiety
準備方法
The synthesis of 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Methoxyphenyl-Phenylmethylidene Moiety: This step involves a condensation reaction between the piperidine derivative and the appropriate methoxyphenyl-phenylmethylidene precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the methanesulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar compounds to 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine include:
1-(Methanesulfonyl)-4-phenylpiperidine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-[(3-Methoxyphenyl)(phenyl)methylidene]piperidine:
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activities.
特性
CAS番号 |
916976-43-7 |
|---|---|
分子式 |
C20H23NO3S |
分子量 |
357.5 g/mol |
IUPAC名 |
4-[(3-methoxyphenyl)-phenylmethylidene]-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C20H23NO3S/c1-24-19-10-6-9-18(15-19)20(16-7-4-3-5-8-16)17-11-13-21(14-12-17)25(2,22)23/h3-10,15H,11-14H2,1-2H3 |
InChIキー |
DTMRYIPBDDEDBF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=C2CCN(CC2)S(=O)(=O)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


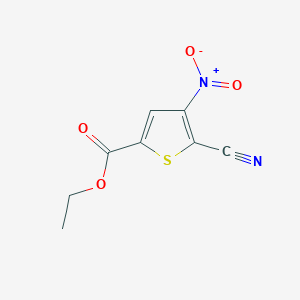

![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)
![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)



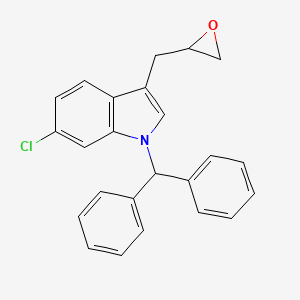
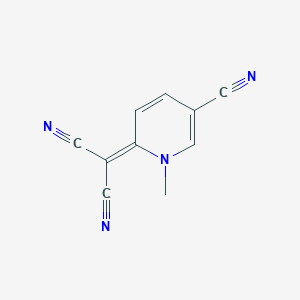
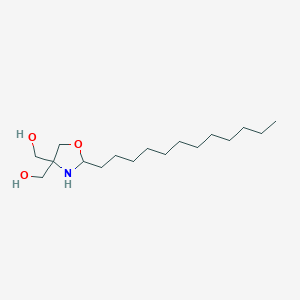
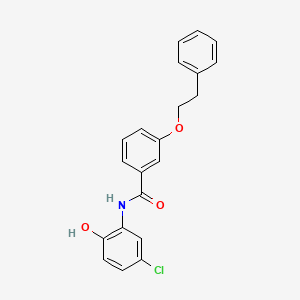
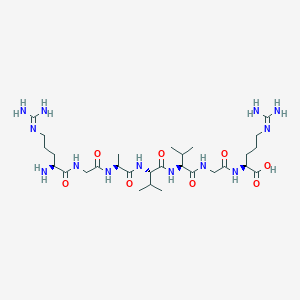
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
